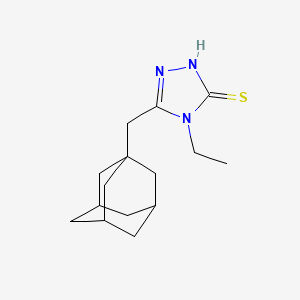

5-(1-Adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H23N3S and its molecular weight is 277.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antivirale Wirkstoffe

Adamantan-Derivate wurden auf ihr Potenzial als antivirale Wirkstoffe untersucht, insbesondere gegen Influenza und humane Immundefizienzviren (HIV). Die einzigartige Struktur von Adamantan ermöglicht die Herstellung von Verbindungen, die in die Replikationsprozesse von Viren eingreifen können. Die Triazol-Thiol-Gruppe in der betreffenden Verbindung könnte hinsichtlich ihrer Bindungsaffinität zu viralen Enzymen oder Proteinen untersucht werden, was möglicherweise zu neuen Klassen von antiviralen Medikamenten führen könnte .

Nanomaterialien: Bausteine für Diamanten

Zukünftige Richtungen

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Wirkmechanismus

Target of Action

Adamantane derivatives, which this compound is a part of, are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various chemical and catalytic transformations .

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

It is known that the introduction of bulky groups like adamantane into a compound can enhance its solubility and thermal oxidation stability, while reducing the product’s mobility, thus inhibiting its further polymerization .

Result of Action

It is known that adamantane derivatives have been utilized in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

It is known that the reactivity and transformation of adamantane derivatives can be influenced by various factors, including the presence of other compounds and the conditions under which the reactions take place .

Biochemische Analyse

Biochemical Properties

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, where it acts as a competitive inhibitor . This interaction is significant because it can modulate the enzyme’s activity, thereby influencing folate metabolism. Additionally, the compound’s interaction with proteins like Bcl-2 has been noted, where it can induce conformational changes leading to apoptosis .

Cellular Effects

The effects of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving apoptosis. For instance, its interaction with the Nur77/Bcl-2 pathway promotes apoptosis in cancer cells by increasing Nur77 protein levels and facilitating its mitochondrial targeting . Furthermore, this compound can affect gene expression and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

At the molecular level, 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity. For example, its binding to dihydrofolate reductase inhibits the enzyme’s function, thereby affecting folate metabolism . Additionally, the compound’s interaction with Bcl-2 induces a conformational change that promotes apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on enzymes and proteins over extended periods

Dosage Effects in Animal Models

The effects of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and apoptosis induction, without significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and gene expression . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, primarily those related to its interactions with enzymes and cofactors. The compound undergoes hydroxylation and other modifications, which can influence its activity and stability . These metabolic processes are essential for understanding the compound’s overall effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its mitochondrial targeting in cancer cells is essential for inducing apoptosis through the Nur77/Bcl-2 pathway . These localization mechanisms are vital for the compound’s effectiveness in various biochemical applications.

Eigenschaften

IUPAC Name |

3-(1-adamantylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3S/c1-2-18-13(16-17-14(18)19)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZHMRZVESCXHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)